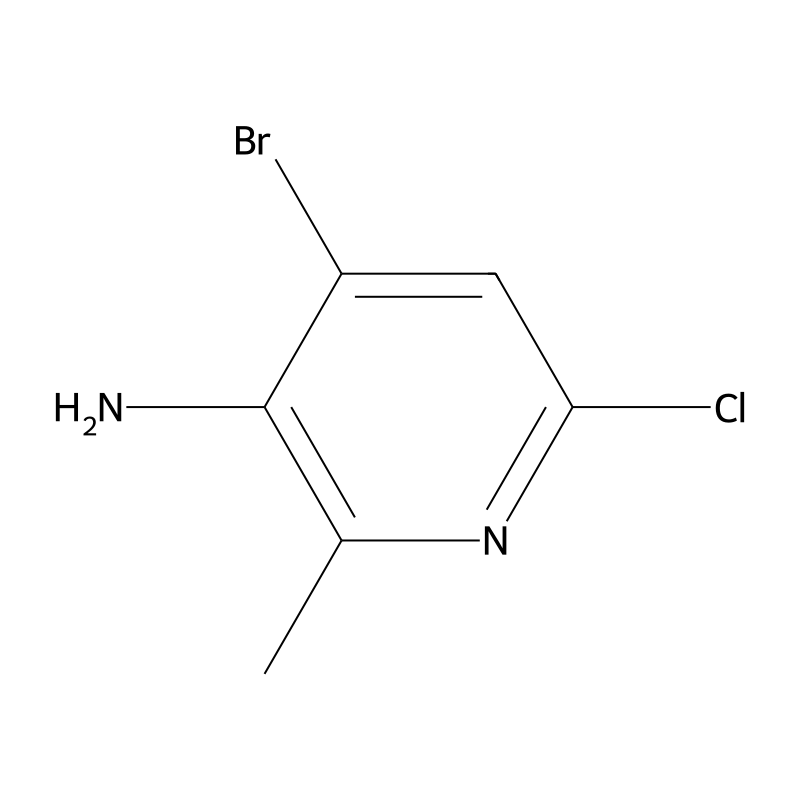4-Bromo-6-chloro-2-methylpyridin-3-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Bromo-6-chloro-2-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C₆H₆BrClN₂. It features a pyridine ring substituted with bromine, chlorine, and a methyl group. This compound is notable for its potential applications in scientific research, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for diverse chemical reactivity, making it a valuable building block in the synthesis of complex organic molecules and bioactive compounds .
There is no current information available on the mechanism of action of 4-bromo-6-chloro-2-methyl-pyridin-3-amine.
- Skin and eye irritation.
- Acute toxicity upon inhalation or ingestion.
- Some aminopyridines might be mutagenic or carcinogenic.
- Substitution Reactions: The compound can undergo nucleophilic substitution where bromine or chlorine atoms are replaced by other nucleophiles.
- Oxidation Reactions: Oxidation can yield N-oxides or other oxidized derivatives.
- Reduction Reactions: The compound can be reduced to form amine derivatives with fewer halogen substituents .
These reactions highlight its versatility in organic synthesis.
The biological activity of 4-Bromo-6-chloro-2-methylpyridin-3-amine has been explored in various studies. It has shown potential as an inhibitor or modulator of specific enzymes and receptors, which may affect biochemical pathways within cells. This makes it a candidate for further investigation in drug development aimed at treating various diseases .
Synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine typically involves:
- Halogenation: The bromination of 6-chloro-2-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile.
- Suzuki Cross-Coupling Reaction: This method utilizes palladium catalysis to couple arylboronic acids with the compound, allowing for the formation of more complex pyridine derivatives .
Industrial production often employs large-scale halogenation under controlled conditions to ensure high yield and purity.
The applications of 4-Bromo-6-chloro-2-methylpyridin-3-amine span several fields:
- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
- Medicinal Chemistry: The compound is used in developing potential therapeutic agents.
- Agrochemicals and Dyes: It is utilized in producing various industrial chemicals .
These applications underscore its importance in both academic research and industrial processes.
Interaction studies have shown that 4-Bromo-6-chloro-2-methylpyridin-3-amine can engage with specific molecular targets, influencing various biochemical processes. Its mechanism of action may involve the inhibition or modulation of enzyme activities, which could lead to therapeutic effects against specific diseases . Further research is necessary to fully elucidate these interactions and their implications for drug design.
Several compounds share structural similarities with 4-Bromo-6-chloro-2-methylpyridin-3-amine. Notable examples include:
| Compound Name | Structural Features |
|---|---|
| 4-Bromo-2-methylpyridin-3-amine | Lacks chlorine substitution |
| 6-Chloro-2-methylpyridin-3-amine | Lacks bromine substitution |
| 2-Bromo-6-chloro-3-methylpyridine | Different position of substituents |
Uniqueness: The distinct combination of both bromine and chlorine atoms on the pyridine ring gives 4-Bromo-6-chloro-2-methylpyridin-3-amine unique chemical reactivity and properties compared to its analogs. This dual halogenation enhances its utility in synthetic applications and biological interactions .







